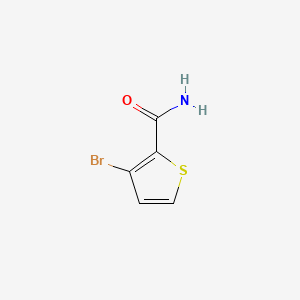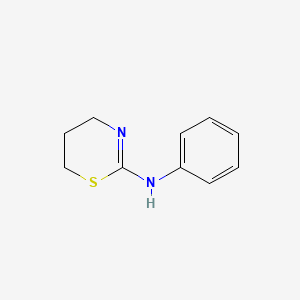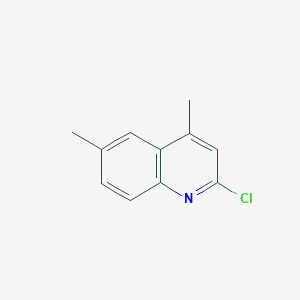![molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0](/img/structure/B1297784.png)
4-[2-(2-Hydroxyethoxy)ethyl]morpholine
Übersicht
Beschreibung
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used as an organic chemical synthesis intermediate . It is a compound that plays a crucial role in the synthesis of various organic compounds.
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” consists of a morpholine ring with a 2-hydroxyethoxyethyl group attached to it . The molecule contains a total of 29 bonds, including 12 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aliphatic) .
Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is 175.23 g/mol . It has a topological polar surface area of 41.9 Ų . The compound has 5 rotatable bonds . It is fully miscible in water . The physical form of the compound is a liquid .
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry: Synthesis of Triazolotriazine Derivatives as A2A Receptor Antagonists
Summary of the Application
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is used in the preparation of Triazolotriazine derivatives, which act as A2A receptor antagonists . These compounds have significant potential in the treatment of disorders related to A2A receptor hyperfunctioning, such as certain types of cancers .
Results or Outcomes
The Triazolotriazine derivatives synthesized using “4-[2-(2-Hydroxyethoxy)ethyl]morpholine” have been found to be effective A2A receptor antagonists . This means that they can block the action of A2A receptors, which play a role in various physiological processes. Hyperfunctioning of these receptors has been linked to certain types of cancers , so these compounds could potentially be used in cancer treatment. However, more research is needed to fully understand their efficacy and safety in this context.
Safety And Hazards
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, ensuring adequate ventilation, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMWOGCOCPQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332519 | |
| Record name | 2-(2-morpholinoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Hydroxyethoxy)ethyl]morpholine | |
CAS RN |
3603-45-0 | |
| Record name | 2-(2-morpholinoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)